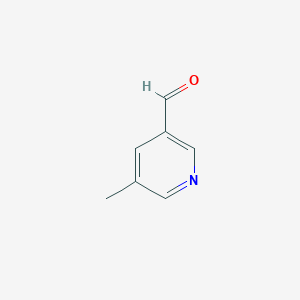
5-Methylnicotinaldehyde
説明
Synthesis Analysis
Although the search did not yield specific results on the synthesis of 5-Methylnicotinaldehyde, a closely related process can be inferred from the synthesis of similar compounds. A practical synthesis method for related compounds involves environmentally benign processes and can be adapted for 5-Methylnicotinaldehyde, emphasizing green chemistry principles (Gu et al., 2009).
Molecular Structure Analysis
The molecular structure of 5-Methylnicotinaldehyde can be analyzed through computational methods and spectroscopy. While specific studies on 5-Methylnicotinaldehyde were not identified, general practices involve using NMR, IR spectroscopy, and crystallography to elucidate the structure of similar organic compounds. This analysis helps in understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
The reactivity of 5-Methylnicotinaldehyde in chemical reactions can be predicted based on its functional groups. It is expected to undergo reactions typical of aldehydes, such as nucleophilic addition or condensation reactions. Studies on related compounds provide insights into potential reactions, including the formation of heterocycles and polymerization under certain conditions (Kubisa et al., 1980).
作用機序
Target of Action
The primary target of 5-Methylnicotinaldehyde is nicotinamidase , an enzyme found in various organisms, including the malaria parasite Plasmodium falciparum . Nicotinamidase plays a crucial role in the NAD+ salvage pathway, which is essential for cellular energy metabolism.
Mode of Action
5-Methylnicotinaldehyde interacts with its target, nicotinamidase, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to alterations in the metabolic processes that depend on it.
Biochemical Pathways
The inhibition of nicotinamidase by 5-Methylnicotinaldehyde affects the NAD+ salvage pathway . This pathway is responsible for the recycling of nicotinamide, a form of vitamin B3, into NAD+, a coenzyme involved in redox reactions. Disruption of this pathway can lead to a decrease in cellular energy production and other downstream effects.
Result of Action
The molecular and cellular effects of 5-Methylnicotinaldehyde’s action primarily involve the disruption of energy metabolism due to the inhibition of nicotinamidase . This can lead to a decrease in cellular energy levels, potentially affecting the growth and survival of organisms that rely on this enzyme.
特性
IUPAC Name |
5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-7(5-9)4-8-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSGDXYJDSJMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556449 | |
| Record name | 5-Methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylnicotinaldehyde | |
CAS RN |
100910-66-5 | |
| Record name | 5-Methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the significance of the reaction between 5-methylnicotinaldehyde and thiosemicarbazide?
A1: The reaction between 2-chloro-5-methylnicotinaldehyde (a derivative of 5-methylnicotinaldehyde) and thiosemicarbazide leads to the formation of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide []. This newly synthesized compound exhibits potential insecticidal activity, making it a subject of interest for agricultural applications.
Q2: How does the structure of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide influence its properties?
A2: The crystal structure of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide reveals the presence of intermolecular hydrogen bonds (N—H⋯N, N—H⋯S, and N—H⋯Cl) []. These interactions contribute to the formation of a three-dimensional network within the crystal lattice, potentially influencing the compound's stability and other physicochemical properties. Further research is needed to elucidate the structure-activity relationships and determine the specific impact of these structural features on insecticidal activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

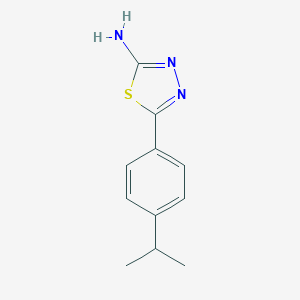
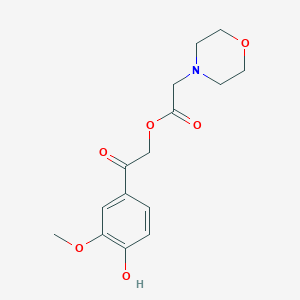

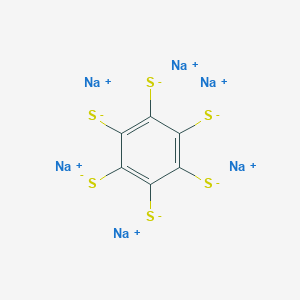
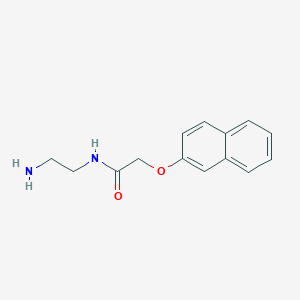
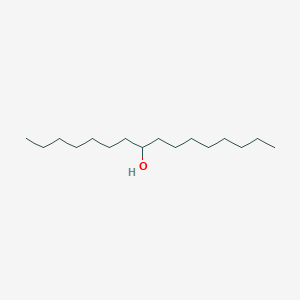
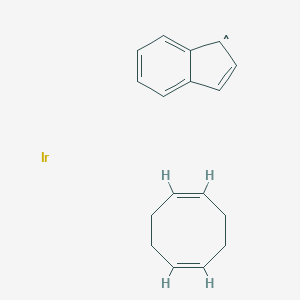
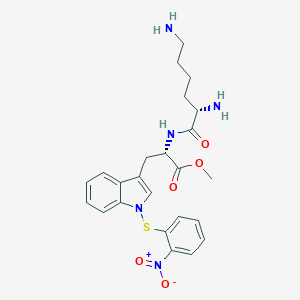
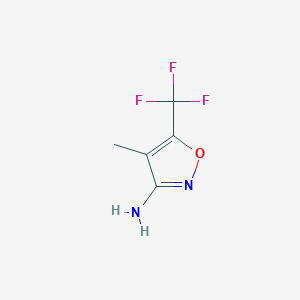
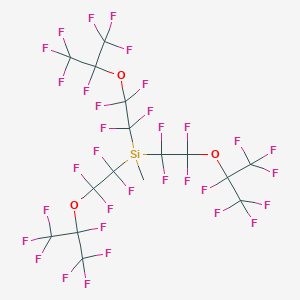

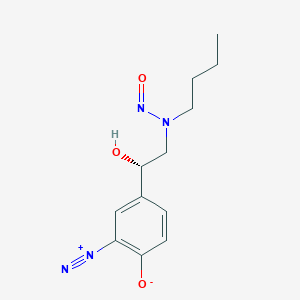
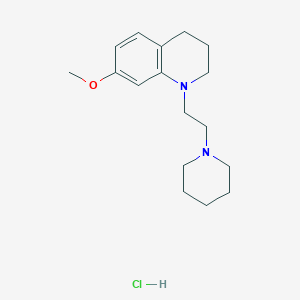
![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)